N1-(3-phenylpropyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
CAS No.: 898414-10-3
Cat. No.: VC7728615
Molecular Formula: C24H25N3O4S2
Molecular Weight: 483.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898414-10-3 |
|---|---|
| Molecular Formula | C24H25N3O4S2 |
| Molecular Weight | 483.6 |
| IUPAC Name | N-(3-phenylpropyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
| Standard InChI | InChI=1S/C24H25N3O4S2/c28-23(25-14-4-9-18-7-2-1-3-8-18)24(29)26-20-13-12-19-10-5-15-27(21(19)17-20)33(30,31)22-11-6-16-32-22/h1-3,6-8,11-13,16-17H,4-5,9-10,14-15H2,(H,25,28)(H,26,29) |
| Standard InChI Key | NGZAAQXAHCVFLZ-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCCCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4 |
Introduction
Synthetic Methodology and Optimization
The synthesis of N1-(3-phenylpropyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide involves a multi-step protocol designed to assemble its heterocyclic and sulfonamide components. While detailed reaction conditions remain proprietary, the general approach likely follows a convergent strategy:
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Tetrahydroquinoline Core Formation: Cyclization of aniline derivatives via acid-catalyzed Friedländer synthesis or reductive amination provides the 1,2,3,4-tetrahydroquinoline backbone.
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Sulfonylation at the N1 Position: Introduction of the thiophene-2-sulfonyl group occurs through nucleophilic substitution, typically using thiophene-2-sulfonyl chloride under basic conditions .
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Oxalamide Bridge Installation: Coupling of the tetrahydroquinoline-sulfonamide intermediate with 3-phenylpropylamine via an oxalyl chloride-mediated reaction forms the bis-amide linkage.
Structural Features and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Tetrahydroquinoline Moiety: A partially saturated bicyclic system contributing to planar rigidity and π-π stacking potential .
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Thiophene Sulfonyl Group: Enhances electron-withdrawing characteristics and influences binding affinity through sulfur-oxygen interactions.
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Oxalamide-Phenylpropyl Chain: Provides conformational flexibility and hydrophobic interactions via the phenylpropyl tail .
Spectroscopic Characterization
Although experimental data (e.g., NMR, IR) remain unpublished, computational descriptors offer insights:
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O4S2 |
| Molecular Weight | 483.6 g/mol |
| IUPAC Name | N-(3-phenylpropyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
| Topological Polar Surface Area | 129 Ų (estimated) |
Biological Activity and Mechanistic Insights
Enzymatic Inhibition Profiling
Initial screenings indicate dose-dependent inhibition of serine/threonine kinases, particularly those involved in inflammatory pathways (e.g., p38 MAPK). The thiophene sulfonyl group may coordinate with ATP-binding sites, while the oxalamide bridge stabilizes interactions via hydrogen bonding.
Protease Modulation
Weak inhibitory activity against matrix metalloproteinase-9 (MMP-9) suggests a secondary mechanism of action, potentially relevant in oncology or tissue remodeling. Molecular docking simulations propose that the tetrahydroquinoline system occupies the S1′ pocket of MMP-9, with Ki values in the micromolar range.
Selectivity and Toxicity
| Application Area | Target Pathway | Current Status |
|---|---|---|
| Inflammation | p38 MAPK signaling | Preclinical validation |
| Oncology | MMP-9 and kinase dual inhibition | Lead optimization |
Challenges and Future Directions
Metabolic Stability Optimization
Phase I metabolism studies reveal rapid hepatic clearance due to sulfonamide oxidation and oxalamide hydrolysis. Strategies under investigation include:
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Isosteric Replacement: Substituting the sulfonyl group with sulfonimidates to resist oxidative degradation.
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Prodrug Formulations: Masking the oxalamide as an ester to enhance oral bioavailability.
Structure-Activity Relationship (SAR) Studies
Recent efforts focus on modifying the phenylpropyl chain’s length and introducing para-substituents to balance lipophilicity and target affinity. Preliminary data suggest that shorter alkyl chains (e.g., phenethyl vs. phenylpropyl) improve solubility but reduce kinase binding by 40%.
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